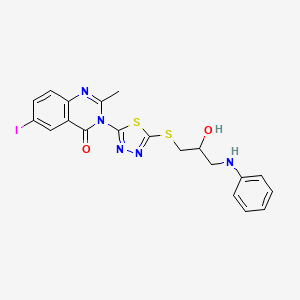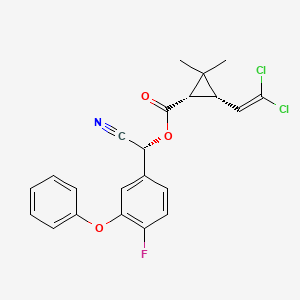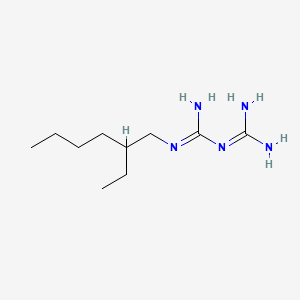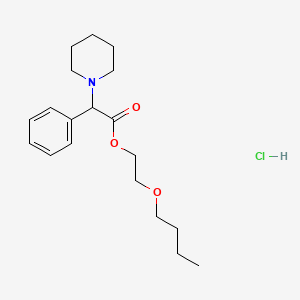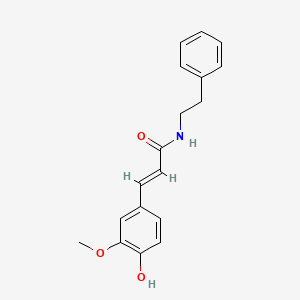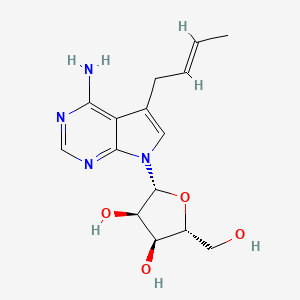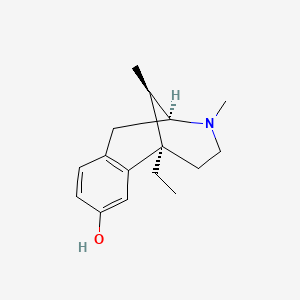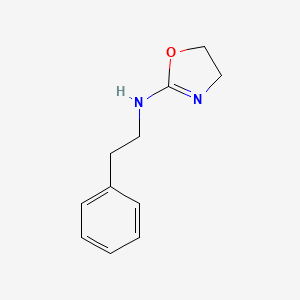
N-(2,6-Dimethylphenyl)-4-methyl-2-oxo-1-pyrrolidineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-4-methyl-2-oxo-1-pyrrolidineacetamide is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is structurally related to the class of local anesthetics and has been studied for its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-4-methyl-2-oxo-1-pyrrolidineacetamide typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-methyl-2-oxo-1-pyrrolidineacetamide under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium acetate in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-4-methyl-2-oxo-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amines .
Scientific Research Applications
N-(2,6-Dimethylphenyl)-4-methyl-2-oxo-1-pyrrolidineacetamide has been extensively studied for its applications in:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a local anesthetic.
Medicine: Explored for its therapeutic potential in pain management and as an antiarrhythmic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-4-methyl-2-oxo-1-pyrrolidineacetamide involves the inhibition of sodium ion channels in neuronal membranes. This inhibition prevents the initiation and conduction of nerve impulses, thereby exerting its local anesthetic effects . The compound binds preferentially to the inactive state of the sodium channels, stabilizing the neuronal membrane and reducing excitability .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action.
Tocainide: An antiarrhythmic agent with structural similarities and comparable pharmacological effects.
Procainamide: Used for its antiarrhythmic properties, similar in structure and function.
Uniqueness
N-(2,6-Dimethylphenyl)-4-methyl-2-oxo-1-pyrrolidineacetamide is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its stability and efficacy as a local anesthetic and antiarrhythmic agent .
Properties
CAS No. |
157928-99-9 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-methyl-2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-10-7-14(19)17(8-10)9-13(18)16-15-11(2)5-4-6-12(15)3/h4-6,10H,7-9H2,1-3H3,(H,16,18) |
InChI Key |
KQDSGOAAIQNQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C1)CC(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




